Phenol, 2-(diphenylphosphinyl)- CAS 16522-52-4 physical and chemical properties
Phenol, 2-(diphenylphosphinyl)- CAS 16522-52-4 physical and chemical properties
An In-depth Technical Guide to Phenol, 2-(diphenylphosphinyl)- (CAS 16522-52-4)
Introduction and Compound Profile
Phenol, 2-(diphenylphosphinyl)- is a bifunctional organophosphorus compound featuring a phenolic hydroxyl group and a tertiary phosphine oxide moiety positioned ortho to each other on a benzene ring. This specific arrangement of a hard Lewis basic phosphinyl oxygen and an acidic proton donor (phenol) in close proximity creates a molecule with significant potential for applications in organocatalysis, coordination chemistry, and materials science.
Its structure is derived from the oxidation of its more common precursor, 2-(diphenylphosphino)phenol (CAS 60254-10-6). The transformation from a phosphine to a phosphine oxide fundamentally alters the electronic and steric properties of the phosphorus center, converting it from a soft, nucleophilic Lewis base to a stable, polar, and strongly hydrogen-bond-accepting group. This guide provides a comprehensive overview of its known and predicted properties, synthesis, and potential applications, offering field-proven insights for its utilization in research and development.
Key Structural Features and Functionality
The unique chemical behavior of this molecule is dictated by the interplay between its two primary functional groups.
Caption: Core functional groups of Phenol, 2-(diphenylphosphinyl)-.
Physicochemical and Spectroscopic Properties
Direct experimental data for Phenol, 2-(diphenylphosphinyl)- is not widely published. The following properties are either calculated or predicted based on its structure and data from analogous compounds.
Core Physical Properties
| Property | Value / Description | Source / Rationale |
| CAS Number | 16522-52-4 | N/A |
| Molecular Formula | C₁₈H₁₅O₂P | Calculated |
| Molecular Weight | 294.28 g/mol | Calculated |
| Appearance | Expected to be a white or off-white solid. | Based on the precursor 2-(diphenylphosphino)phenol being a solid. |
| Melting Point | Not reported. Expected to be higher than its phosphine precursor (142-150 °C) due to increased polarity and hydrogen bonding capability. | Inferred from. |
| Solubility | Expected to be soluble in polar organic solvents like alcohols, THF, and DMSO. Low solubility in water and nonpolar solvents like hexanes. | General chemical principles. |
Spectroscopic Characterization
The combination of a phenol and a phosphine oxide gives rise to a highly characteristic spectral signature.
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Infrared (IR) Spectroscopy : The IR spectrum is a powerful tool for confirming the successful synthesis of this molecule, primarily through the appearance of the P=O stretch and the characteristic O-H stretch of the phenol.
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~3200-3500 cm⁻¹ (broad): O-H stretching vibration of the hydrogen-bonded phenolic group[1][2].
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~3000-3100 cm⁻¹ (sharp): Aromatic C-H stretching vibrations[1].
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~1500-1600 cm⁻¹ (medium-strong): C=C aromatic ring stretching vibrations[2].
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~1150-1300 cm⁻¹ (strong, sharp): P=O stretching vibration. This is the key diagnostic peak confirming the presence of the phosphine oxide and its absence in the phosphine starting material[3].
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~1220 cm⁻¹: Aromatic C-O stretching, characteristic of phenols[1].
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR: The spectrum will show distinct regions for the aromatic and phenolic protons. The protons on the phenyl rings attached to phosphorus will exhibit coupling to the ³¹P nucleus.
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δ 9.0-10.0 ppm (singlet, broad): Phenolic O-H proton. The chemical shift can vary with concentration and solvent. D₂O exchange would cause this signal to disappear, confirming its identity[4].
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δ 6.8-8.0 ppm (multiplet): Aromatic protons. The 14 protons on the three phenyl rings will appear in this region. Protons ortho to the phosphorus atom will show doublet of doublets patterns due to both ³J(H,H) and ³J(P,H) coupling.
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¹³C NMR: Aromatic carbons will appear in the typical δ 115-160 ppm range. Carbons directly bonded to phosphorus will appear as doublets due to ¹J(P,C) coupling. The carbon bearing the hydroxyl group (C-OH) is expected around δ 155-160 ppm, while the carbon bonded to phosphorus (C-P) will also be significantly shifted.
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³¹P NMR: This is the most definitive NMR experiment. A single resonance is expected. While the precursor phosphine, 2-(diphenylphosphino)phenol, would have a chemical shift around δ -15 to -25 ppm, the phosphine oxide will be significantly downfield.
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Predicted Shift: δ +25 to +40 ppm. This range is typical for tertiary aryl phosphine oxides and contrasts sharply with the upfield shift of the starting phosphine[4].
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Mass Spectrometry (MS) : Electron ionization (EI) would likely show a prominent molecular ion peak.
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M⁺ at m/z = 294: Corresponding to the molecular weight of the compound.
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Key Fragments: Fragmentation would likely involve the loss of a phenyl radical (m/z = 217), a phenoxy radical, or cleavage around the phosphorus center, which are characteristic pathways for organophosphorus compounds and phenols[5][6].
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Synthesis and Reactivity
Recommended Synthetic Protocol: Oxidation of 2-(diphenylphosphino)phenol
The most direct and reliable synthesis of Phenol, 2-(diphenylphosphinyl)- is the oxidation of commercially available 2-(diphenylphosphino)phenol (CAS 60254-10-6). Phosphines are readily oxidized by a variety of reagents, with hydrogen peroxide being a common, effective, and clean choice[7].
Causality of Experimental Choices:
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Solvent (DCM/Methanol co-solvent): Dichloromethane (DCM) is chosen for its ability to dissolve the starting phosphine. A co-solvent like methanol is used to ensure miscibility with the aqueous hydrogen peroxide, facilitating a smooth reaction.
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Oxidant (Hydrogen Peroxide, 30% aq.): H₂O₂ is a potent but clean oxidant; its only byproduct is water, which simplifies the workup procedure significantly compared to other oxidants. It is added slowly at a low temperature to control the exothermicity of the reaction.
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Temperature Control (0 °C to RT): The oxidation of phosphines is highly exothermic. Starting at 0 °C allows for safe control of the reaction rate and prevents potential side reactions or solvent boiling. Allowing the reaction to warm to room temperature ensures it proceeds to completion.
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Workup (Sodium Thiosulfate Quench): A small amount of unreacted peroxide can be hazardous upon concentration. Sodium thiosulfate (Na₂S₂O₃) is a mild reducing agent used to safely quench any remaining H₂O₂.
Step-by-Step Methodology:
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Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(diphenylphosphino)phenol (1.0 eq) in a 2:1 mixture of dichloromethane (DCM) and methanol.
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Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
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Oxidation: Add 30% aqueous hydrogen peroxide (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-3 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR. The product will have a different Rf value, and its ³¹P NMR signal will appear significantly downfield from the starting material.
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Quenching: Once the reaction is complete, cool the mixture back to 0 °C and add a saturated aqueous solution of sodium thiosulfate to quench any excess peroxide. Stir for 10 minutes.
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Extraction: Transfer the mixture to a separatory funnel. Add DCM and water. Separate the layers. Extract the aqueous layer twice more with DCM.
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Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
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Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to yield pure Phenol, 2-(diphenylphosphinyl)-.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of Phenol, 2-(diphenylphosphinyl)-.
Reactivity Profile
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Phenolic Group: The hydroxyl group is acidic and can be deprotonated with a base to form a phenoxide. This anion can act as a nucleophile in O-alkylation or O-acylation reactions. The hydroxyl group is also a strong ortho, para-director for electrophilic aromatic substitution, though the phosphinyl group's steric bulk may hinder substitution at the 6-position.
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Phosphinyl Group: The P=O bond is highly stable and generally unreactive. However, its oxygen atom is an excellent hydrogen bond acceptor, a key feature for its use in organocatalysis[8]. This group is strongly deactivating and meta-directing for electrophilic aromatic substitution on its attached phenyl rings.
Applications and Areas of Scientific Interest
While specific applications for Phenol, 2-(diphenylphosphinyl)- are not extensively documented, its structure is highly analogous to other bifunctional phosphine oxides that have found utility in several advanced research areas.
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Organocatalysis: Bifunctional catalysts that contain both a Lewis basic site and a Brønsted acidic site are of great interest. Phenolic phosphine oxides have been successfully employed as metal-free catalysts for reactions like the redox-neutral Mitsunobu reaction, where they activate alcohols for nucleophilic substitution[8][9]. The proximity of the P=O and O-H groups in the title compound makes it an excellent candidate for similar catalytic cycles.
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Ligand Synthesis: The phenolic oxygen can serve as a handle to anchor the diphenylphosphinyl moiety to larger molecular scaffolds, polymers, or surfaces. This allows for the creation of novel materials or heterogeneous catalysts where the phosphine oxide group can act as a coordinating ligand or a polar modifier.
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Medicinal Chemistry: The phosphine oxide group is recognized as a stable, polar functional group that can act as a bioisostere for other groups like sulfones or amides. Its ability to act as a strong hydrogen bond acceptor can be exploited in drug design to achieve potent binding to biological targets[10]. The phenolic group provides an additional site for interaction or further derivatization.
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Materials Science: Compounds containing phosphine oxide moieties are known for their thermal stability and have been incorporated into polymers to act as flame retardants[11].
Safety and Handling
No specific Safety Data Sheet (SDS) is available for CAS 16522-52-4. The following guidance is based on the known hazards of its precursor and analogous phenolic compounds[12][13].
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Hazard Classification (Predicted):
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Skin Irritation (Category 2)
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Serious Eye Irritation / Damage (Category 2A or 1)
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Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Use chemical splash goggles and/or a face shield[12].
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Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling[14].
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Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
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Handling and Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents[12].
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Avoid generation of dust.
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First Aid Measures:
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[15].
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If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice[15].
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If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[13].
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References
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Gholinejad, M., et al. (2015). Correction for 'A novel polymer containing phosphorus–nitrogen ligands for stabilization of palladium nanoparticles: an efficient and recyclable catalyst for Suzuki and Sonogashira reactions in neat water'. Dalton Transactions, 44, 14293–14303. Available at: [Link]
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Martin, M., et al. (2022). Phenolic 3° Phosphine Oxides as a Class of Metal-Free Catalysts for the Activation of C–O Bonds in Aliphatic Alcohols. Duquesne Scholarship Collection. Available at: [Link]
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Grison, C., et al. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. ACS Medicinal Chemistry Letters, 11(6), 1204–1214. Available at: [Link]
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Martin, M., et al. (2022). Phenolic 3° Phosphine Oxides as a Class of Metal-Free Catalysts for the Activation of C–O Bonds in Aliphatic Alcohols: Direct Synthesis of Catalyst Candidates, and Kinetic Studies. Inorganics, 10(3), 35. Available at: [Link]
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Wikipedia. (n.d.). Phosphine oxides. Retrieved March 27, 2026. Available at: [Link]
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Li, B., et al. (2018). Straightforward Synthesis of Bifunctional Phosphorus Phenols via Phosphination of In Situ Generated o-Quinone Methides. Molecules, 23(11), 2951. Available at: [Link]
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Gholinejad, M., et al. (2015). 31P NMR of 2-((1-((diphenylphosphino)oxy)allylidene)amino)phenol. ResearchGate. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
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Doc Brown's Chemistry. (2026). Infrared spectrum of phenol. Available at: [Link]
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Karlin, K. D., et al. (2013). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Accounts of Chemical Research, 46(11), 2644–2655. Available at: [Link]
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University of Windsor. (n.d.). Electrochemical versus Chemical Oxidation of Bulky Phenols. Retrieved March 27, 2026. Available at: [Link]
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SDS Library. (2023). 2-Phenylphenol SDS. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved March 27, 2026. Available at: [Link]
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AERU, University of Hertfordshire. (2026). 2-phenylphenol. Available at: [Link]
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Zhang, X., et al. (2019). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. RSC Advances, 9(4), 2095–2117. Available at: [Link]
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Foti, M. C., et al. (2008). Reaction of Phenols with the 2,2-Diphenyl-1-picrylhydrazyl Radical. The Journal of Organic Chemistry, 73(23), 9270–9282. Available at: [Link]
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Wikipedia. (n.d.). Diphenylphosphine. Retrieved March 27, 2026. Available at: [Link]
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Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of Phenol, 2-(phenylmethyl)-. Retrieved March 27, 2026. Available at: [Link]
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ChemRxiv. (n.d.). Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents. Retrieved March 27, 2026. Available at: [Link]
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Doc Brown's Chemistry. (2026). 1H proton nmr spectrum of phenol. Available at: [Link]
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Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000290 - Phenol. Retrieved March 27, 2026. Available at: [Link]
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Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved March 27, 2026. Available at: [Link]
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Doc Brown's Chemistry. (2025). Mass spectrum of phenol. Available at: [Link]
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PubChem. (n.d.). 2,4-Diphenylphenol. Retrieved March 27, 2026. Available at: [Link]
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Schlegel, H. B., et al. (2001). Structure and infrared (IR) assignments for the OLED material: N,Nº-diphenyl-N,Nº-bis(1-naphthyl)-1,1º-biphenyl-4,4/-diamine (NPB). Physical Chemistry Chemical Physics, 3, 2131-2136. Available at: [Link]
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Rocchetti, G., et al. (2025). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules, 30(23), 5432. Available at: [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted). Retrieved March 27, 2026. Available at: [Link]
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EURL-SRM. (2025). Analytical Observations Report. Available at: [Link]
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NIST. (n.d.). Phenol. Retrieved March 27, 2026. Available at: [Link]
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Foti, M. C., et al. (2008). Reaction of phenols with the 2,2-diphenyl-1-picrylhydrazyl radical. Kinetics and DFT calculations applied to determine ArO-H bond dissociation enthalpies and reaction mechanism. The Journal of Organic Chemistry, 73(23), 9270-9282. Available at: [Link]
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